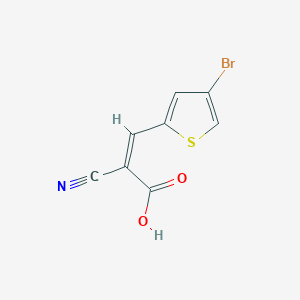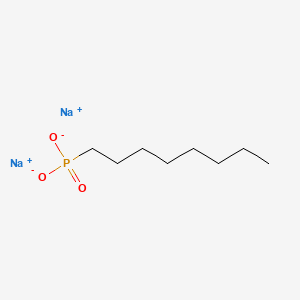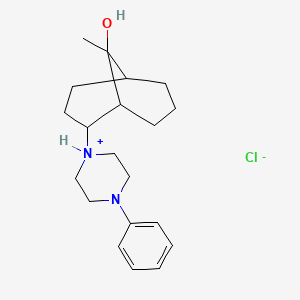
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of butanoic acid, where the butanoic acid is esterified with a tetrahydro-2H-pyran-2-ylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester typically involves the esterification of butanoic acid with tetrahydro-2H-pyran-2-ylmethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Butanoic acid and tetrahydro-2H-pyran-2-ylmethanol.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in metabolic pathways. The tetrahydro-2H-pyran-2-ylmethyl group can also interact with biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester can be compared with other similar compounds such as:
Butanoic acid, 2-methyl-, methyl ester: Similar ester structure but with a different alkyl group.
(Tetrahydro-2H-pyran-2-yl)methyl methacrylate: Contains a methacrylate group instead of a butanoic acid ester.
Eigenschaften
CAS-Nummer |
182804-99-5 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
oxan-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H18O3/c1-2-5-10(11)13-8-9-6-3-4-7-12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
ZCEVHQZQLVGWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)




![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)

![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)

